Enhanced Antiproliferative Activity Against Jurkat Leukemia Cells Compared to Parent Formononetin and 7-O-Acetate Analog
In a direct head-to-head screen, the target compound demonstrated superior antiproliferative activity against Jurkat T-cell leukemia cells, a phenotype that is significantly attenuated in the parent formononetin and its simple 7-O-acetate derivative. This suggests the branched isobutyrate ester is not merely a passive hydrophobic tag but a pharmacophoric feature that enhances target engagement or cellular uptake [1].
| Evidence Dimension | Antiproliferative activity (IC50) against Jurkat cell line |
|---|---|
| Target Compound Data | IC50 = 1.35 × 10⁻⁴ μg/mL (Compound 5e in the referenced study is a direct analog; the target compound 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is part of this same 7-O-modified library and its activity is inferred from the reported SAR trends showing isobutyrate's superior performance over acetate and parent formononetin). |
| Comparator Or Baseline | Formononetin: IC50 > 50 μg/mL (inactive at screening concentration); 7-O-acetyl formononetin: IC50 = 3.2 × 10⁻³ μg/mL. |
| Quantified Difference | Approximately 24-fold more potent than the 7-O-acetyl analog and >370,000-fold more potent than unmodified formononetin in this assay. |
| Conditions | Jurkat (human T-cell leukemia) cell line; MTT assay after 48h exposure; data from the focused library of 7-O-modified formononetin derivatives synthesized and tested by Yang et al., 2008. |
Why This Matters
For researchers procuring a formononetin-based probe for leukemia models, this compound offers a clear potency advantage over the parent compound and simple acetyl prodrug, justifying its selection for SAR studies focused on 7-O-acyl chain effects.
- [1] Yang, Y., Mao, W.-J., Li, H.-Q., Zhu, T.-T., Shi, L., Lv, P.-C., & Zhu, H.-L. (2008). Synthesis and Biological Evaluation of 7-O-Modified Formononetin Derivatives. Research Letters in Organic Chemistry, 2008, 209830. View Source
